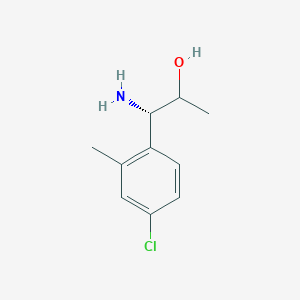

(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Description

(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-chloro-2-methylphenyl aromatic ring and a secondary alcohol-amine functional group.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

TVIZKHYDNFUQMC-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)[C@@H](C(C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone formed can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of amides, sulfonamides, and other derivatives.

Scientific Research Applications

Chemistry

Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine

Pharmaceutical Development: Potential use in the development of drugs targeting specific receptors or enzymes.

Industry

Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules:

Key Observations :

- In contrast, 1-(4-Methylphenyl)-1-propanol lacks halogenation, reducing its reactivity .

- Functional Groups: The amino-propanol backbone in the target compound and (1S,2S)-analog enhances hydrogen-bonding capacity compared to the non-aminated 1-(4-Methylphenyl)-1-propanol .

Physicochemical Properties

Notes:

- The amino and alcohol groups in the target compound and (1S,2S)-analog suggest higher water solubility compared to 1-(4-Methylphenyl)-1-propanol , which lacks hydrogen-bonding donors.

- Chlordimeform’s amidine group contributes to its use as a pesticide but also correlates with toxicity .

Research Findings and Limitations

- Bioactivity: Chlorinated phenyl groups (as in the target compound and chlordimeform) often enhance lipid membrane penetration, but amino-alcohols may reduce acute toxicity compared to amidines .

- Data Gaps : Direct pharmacological or toxicological data for the target compound is absent in the provided evidence; inferences rely on structural analogs.

Q & A

Q. What are the optimal synthetic routes for (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL, and how can enantiomeric purity be ensured?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., transition-metal complexes) is recommended to achieve high enantiomeric purity. For example, similar compounds with chlorophenyl moieties have been synthesized via enantioselective hydrogenation or kinetic resolution . Purification via chiral column chromatography or crystallization with diastereomeric salts can further enhance purity. Key steps include:

- Protecting the amino group with Boc (tert-butyloxycarbonyl) to prevent side reactions.

- Using AlCl₃ or other Lewis acids to facilitate Friedel-Crafts-type reactions for aryl group attachment .

- Monitoring optical rotation and enantiomeric excess (ee) via polarimetry or chiral HPLC.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., amino, hydroxyl, chlorophenyl). NOESY experiments can resolve spatial proximity of substituents .

- X-ray Crystallography : Definitive proof of absolute configuration, especially for chiral centers .

- HPLC-MS : To assess purity and detect trace impurities. Reverse-phase columns with UV detection at 254 nm are effective for chlorinated aromatics .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies show that amino-alcohol derivatives degrade under strongly acidic/basic conditions or high temperatures (>100°C). Recommendations include:

- Storing the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation .

- Avoiding aqueous reaction media unless buffered at neutral pH.

- Conducting accelerated stability tests (40°C/75% RH for 4 weeks) to simulate long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in:

- Enantiomeric purity : Even 5% impurity in the (1R)-enantiomer can alter receptor binding. Validate ee via chiral HPLC .

- Assay conditions : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to ensure reproducibility .

- Cell-line specificity : Test activity across multiple cell lines (e.g., HEK293, HeLa) to identify target selectivity .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Step-wise protection : Use TBS (tert-butyldimethylsilyl) for the hydroxyl group and Fmoc (fluorenylmethyloxycarbonyl) for the amino group to prevent cross-reactivity .

- Microwave-assisted synthesis : Reduces reaction time for temperature-sensitive steps (e.g., cyclization) by 50–70% .

- In-line monitoring : FTIR or Raman spectroscopy to track intermediate formation and optimize quenching times .

Q. What computational tools can predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs, enzymes) .

- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., electron-withdrawing Cl, steric hindrance from methyl) with activity .

- Molecular dynamics (MD) : GROMACS to simulate binding stability over 100 ns trajectories, identifying critical hydrogen bonds or π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.